1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione
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Overview
Description
1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two nitrophenyl groups attached to a hepta-diene backbone, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione typically involves a multi-step process. One common method includes the condensation of 4-methyl-3-nitrobenzaldehyde with acetone in the presence of a base, followed by a series of reactions to form the hepta-diene backbone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives .
Scientific Research Applications
1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione involves interactions with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various cellular processes. The compound’s effects on molecular targets such as enzymes and receptors are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione: Known for its antioxidant properties.
1,7-Bis(4-methoxyphenyl)hepta-1,6-diene-3,5-dione: Studied for its anti-inflammatory effects.
Uniqueness
1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione is unique due to its specific nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Properties
CAS No. |
677334-17-7 |
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Molecular Formula |
C21H18N2O6 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1,7-bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H18N2O6/c1-14-3-5-16(11-20(14)22(26)27)7-9-18(24)13-19(25)10-8-17-6-4-15(2)21(12-17)23(28)29/h3-12H,13H2,1-2H3 |
InChI Key |
YFLNPBOLNUVXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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